n-(1-(Furan-2-carbonyl)piperidin-4-yl)propionamide
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Overview
Description
N-(1-(Furan-2-carbonyl)piperidin-4-yl)propionamide is a chemical compound that features a furan ring attached to a piperidine ring, which is further connected to a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Furan-2-carbonyl)piperidin-4-yl)propionamide typically involves the reaction of furan-2-carboxylic acid with piperidine derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the furan-2-carbonyl group and the piperidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(1-(Furan-2-carbonyl)piperidin-4-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form furan-2-methanol derivatives.
Substitution: The hydrogen atoms in the furan ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include furan-2,3-dione, furan-2-methanol, and various substituted furan derivatives .
Scientific Research Applications
N-(1-(Furan-2-carbonyl)piperidin-4-yl)propionamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(Furan-2-carbonyl)piperidin-4-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic amino acids in the active site of enzymes, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide: This compound is structurally similar but contains a phenyl group instead of a propionamide group.
1-[(Furan-2-yl)carbonyl]piperidin-4-one: This compound has a carbonyl group attached to the piperidine ring instead of a propionamide group.
Uniqueness
N-(1-(Furan-2-carbonyl)piperidin-4-yl)propionamide is unique due to its specific combination of a furan ring, piperidine ring, and propionamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H18N2O3 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-[1-(furan-2-carbonyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C13H18N2O3/c1-2-12(16)14-10-5-7-15(8-6-10)13(17)11-4-3-9-18-11/h3-4,9-10H,2,5-8H2,1H3,(H,14,16) |
InChI Key |
MPBVUHCMLZKILU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1CCN(CC1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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